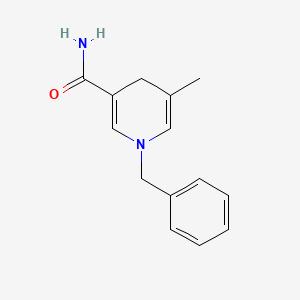
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide can be synthesized using multi-component one-pot and green synthetic methodologies. These methods involve the use of various reagents and catalysts to achieve high yield and purity. The synthesis typically includes the condensation of benzylamine, methyl acetoacetate, and an appropriate aldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl and methyl groups can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, influencing cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and other conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Comparison: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridine calcium channel blockers but is unique due to its specific substituents (benzyl and methyl groups). These differences can influence its pharmacokinetic properties, potency, and selectivity for calcium channels .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and development.
Properties
CAS No. |
114261-04-0 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-5-methyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-11-7-13(14(15)17)10-16(8-11)9-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H2,15,17) |
InChI Key |
WSSVJGKQDKTJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C(C1)C(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















